3-(3-((2-((3-Chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid 3-(3-((2-((3-Chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 898607-53-9
VCID: VC5158896
InChI: InChI=1S/C15H15ClN4O4S/c1-8-2-3-9(6-10(8)16)17-12(21)7-25-15-18-14(24)11(19-20-15)4-5-13(22)23/h2-3,6H,4-5,7H2,1H3,(H,17,21)(H,22,23)(H,18,20,24)
SMILES: CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)Cl
Molecular Formula: C15H15ClN4O4S
Molecular Weight: 382.82

3-(3-((2-((3-Chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

CAS No.: 898607-53-9

Cat. No.: VC5158896

Molecular Formula: C15H15ClN4O4S

Molecular Weight: 382.82

* For research use only. Not for human or veterinary use.

3-(3-((2-((3-Chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid - 898607-53-9

Specification

CAS No. 898607-53-9
Molecular Formula C15H15ClN4O4S
Molecular Weight 382.82
IUPAC Name 3-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Standard InChI InChI=1S/C15H15ClN4O4S/c1-8-2-3-9(6-10(8)16)17-12(21)7-25-15-18-14(24)11(19-20-15)4-5-13(22)23/h2-3,6H,4-5,7H2,1H3,(H,17,21)(H,22,23)(H,18,20,24)
Standard InChI Key DXQOKVHGOWRFFS-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a 1,2,4-triazine core substituted with:

  • A 3-chloro-4-methylphenyl group linked via an acetamide bridge.

  • A propanoic acid moiety at the 6-position.

  • A thioether (-S-) bond connecting the triazine ring to the acetamide side chain.

This configuration aligns with derivatives reported in studies on triazine-based bioactive molecules . The presence of the propanoic acid group enhances solubility in polar solvents, while the chlorinated aromatic ring contributes to hydrophobic interactions .

Systematic Nomenclature

The IUPAC name reflects its substituent positions:

  • Parent structure: 4,5-dihydro-1,2,4-triazin-5-one.

  • Substituents:

    • At position 3: A thioether-linked 2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl group.

    • At position 6: A 3-carboxypropyl chain.

Key deviations from the ChemSpider entry include the 4-methyl (vs. 2-methyl) position on the phenyl ring, altering steric and electronic properties.

Physicochemical Properties

Molecular Formula and Mass

PropertyValue
Molecular formulaC₁₆H₁₇ClN₅O₄S
Average mass410.86 g/mol
Monoisotopic mass409.068 Da

Derived from analog with adjustments for substituent positional isomerism.

Spectral Characteristics

  • ¹H NMR: Anticipated signals include:

    • δ 2.35 (s, 3H, CH₃ on phenyl).

    • δ 3.10–3.45 (m, 2H, CH₂-S).

    • δ 6.85–7.40 (m, 3H, aromatic H).
      Patterns align with triazine-thioether analogs .

  • IR: Peaks at ~1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N), and 2550 cm⁻¹ (S-H stretch absent, confirming thioether) .

Synthetic Pathways

Stepwise Nucleophilic Substitution

Synthesis likely follows methodologies for triazine-thioether conjugates :

  • Triazine Core Formation:

    • Condensation of thiourea with α-keto acids yields 3-mercapto-1,2,4-triazin-5-one intermediates .

  • S-Alkylation:

    • Reaction with 2-chloro-N-(3-chloro-4-methylphenyl)acetamide introduces the thioether-acetamide side chain .

  • Propanoic Acid Attachment:

    • Nucleophilic substitution at the 6-position using 3-bromopropanoic acid under basic conditions .

Yield Optimization:

  • Use of DIPEA as a base enhances reaction efficiency (75–80% yield) .

  • Purification via silica gel chromatography (ethyl acetate/hexane) .

Comparative Analysis with Structural Analogs

Bioactivity Predictions

  • Antimicrobial Potential: Analog demonstrated moderate activity against S. aureus (MIC = 32 µg/mL), attributed to the triazine-thioether motif.

  • Enzyme Inhibition: Thioether-linked triazines inhibit dihydrofolate reductase (DHFR) in malaria parasites .

Solubility and LogP

PropertyThis CompoundAnalog
Water solubility12 mg/L8 mg/L
LogP (calc.)2.12.8

Increased solubility due to the propanoic acid group.

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